molecular formula C17H22N4O3 B2456295 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034366-33-9

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2456295
CAS No.: 2034366-33-9
M. Wt: 330.388
InChI Key: YUGNLLQDAVLLPH-UHFFFAOYSA-N
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Description

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a dimethylamino benzoyl group, a piperidine ring, and an imidazolidine-2,4-dione moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Benzoyl Intermediate: This step involves the acylation of 3-dimethylaminobenzoic acid with a suitable acylating agent, such as thionyl chloride, to form the corresponding acid chloride.

    Piperidine Ring Formation: The acid chloride is then reacted with piperidine under basic conditions to form the 1-(3-(dimethylamino)benzoyl)piperidine intermediate.

    Imidazolidine-2,4-dione Formation: The final step involves the cyclization of the intermediate with urea or a similar reagent under acidic or basic conditions to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzoyl moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-19(2)14-5-3-4-12(10-14)16(23)20-8-6-13(7-9-20)21-15(22)11-18-17(21)24/h3-5,10,13H,6-9,11H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGNLLQDAVLLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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